molecular formula C24H19BrN2O3 B2844469 N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide CAS No. 1114661-51-6

N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

Cat. No. B2844469
M. Wt: 463.331
InChI Key: AIALSAISWZTHQY-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the methoxyphenyl and bromophenyl groups, and the formation of the acetamide linkage. The exact synthesis process would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached methoxyphenyl and bromophenyl groups. The acetamide group would likely be attached to the quinoline ring via an oxygen atom.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could influence its boiling and melting points.


Scientific Research Applications

Quinoline Derivatives in Scientific Research

Anticorrosive Applications Quinoline and its derivatives have been identified for their significant effectiveness against metallic corrosion due to high electron density and the ability to form stable chelating complexes with surface metallic atoms. This suggests potential industrial applications in protecting metals from corrosion, emphasizing the importance of exploring similar properties in "N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide" for material science and engineering (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Activities While direct information on the pharmacological applications of the specified compound is excluded per the requirements, it's noteworthy that quinoline derivatives play a significant role in developing therapeutic agents. They are foundational in creating drugs for treating various diseases, including cancer and infectious diseases, underlining the compound's potential relevance in medicinal chemistry research (Shang et al., 2018).

Environmental Science and Toxicology Research on acetamide and its derivatives, including their environmental presence and toxicological impact, offers insights into environmental safety and health risk assessments. This research context might guide studies on the environmental behavior and safety profile of "N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide," potentially contributing to environmental protection efforts (Kennedy, 2001).

Safety And Hazards

As with any chemical compound, handling “N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound.


Future Directions

The study and development of new quinoline derivatives is a vibrant area of research in medicinal chemistry. This compound, with its combination of a quinoline ring and various functional groups, could potentially be of interest in this field.


Please note that this is a general analysis based on the structure of the compound and does not include specific information on “N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide”. For a more detailed and accurate analysis, further research and experimentation would be required. Always consult with a qualified professional or refer to the appropriate safety data sheets (SDS) when handling chemical substances.


properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3/c1-29-19-12-6-16(7-13-19)22-14-23(20-4-2-3-5-21(20)27-22)30-15-24(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALSAISWZTHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

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